N,N'-bis(3-methylbutyl)butanediamide
Description
N,N'-bis(3-methylbutyl)butanediamide is a diamide derivative characterized by a four-carbon (butanediamide) backbone with two 3-methylbutyl substituents attached to the nitrogen atoms.
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N,N'-bis(3-methylbutyl)butanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)7-9-15-13(17)5-6-14(18)16-10-8-12(3)4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
AEXIFYGRYFRFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylbutyl)butanediamide typically involves the reaction of butanediamide with 3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-bis(3-methylbutyl)butanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient and cost-effective production. The reaction is monitored and controlled to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylbutyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides or amines.
Scientific Research Applications
N,N’-bis(3-methylbutyl)butanediamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylbutyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Butanediamides
(a) N,N'-bis(3-phenylpropyl)butanediamide
- Structure : Features aromatic 3-phenylpropyl groups instead of aliphatic 3-methylbutyl substituents.
- Properties : Increased hydrophobicity and rigidity due to phenyl rings, likely reducing aqueous solubility compared to the target compound. Such diaryl derivatives are often explored for biological activity but face challenges in bioavailability due to poor solubility .
(b) N,N'-bis(3,4-dichlorophenyl)butanediamide
- Structure : Dichlorophenyl substituents enhance electron-withdrawing effects.
- Activity: Demonstrates potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts, attributed to interactions with photosystem II . The target compound’s aliphatic substituents may lack this bioactivity but could offer better solubility in non-polar media.
(c) Osugacestat (Pharmaceutical Derivative)
Chain Length Variations in Alkanediamides
(a) N,N'-bis(3-methylbutyl)propanediamide (Malonamide)
- Structure : Shorter three-carbon backbone (propanediamide vs. butanediamide).
- Impact : Reduced chain length decreases molecular flexibility and may alter chelation properties. This compound (C13H26N2O2) is used in materials science and agrochemicals, suggesting similar applications for the target compound .
(b) N,N'-diarylhexanediamides
Functional Group Modifications
(a) N,N'-bis(2-hydroxyethyl)butanediamide
- Structure : Hydroxyethyl substituents introduce polarity.
- Properties : Higher aqueous solubility than the target compound, enabling applications in metal-catalyzed reactions (e.g., C–H bond functionalization) .
(b) N,N'-diarylethanediamides
Data Tables
Table 1: Structural and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
